5-Amino-2-chloronicotinic acid chemical properties and structure
5-Amino-2-chloronicotinic acid chemical properties and structure
An In-Depth Technical Guide to 5-Amino-2-chloronicotinic Acid: Properties, Synthesis, and Applications
Introduction: A Versatile Heterocyclic Building Block
5-Amino-2-chloronicotinic acid (CAS: 42959-39-7) is a substituted pyridine derivative that holds significant potential as a key intermediate in the fields of medicinal chemistry and materials science.[1] Its trifunctional nature, featuring a carboxylic acid, an aromatic amine, and an activated chloro-substituent on a pyridine core, makes it a highly versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups—particularly the chlorine atom at the C2 position, which is activated towards nucleophilic substitution, and the amino group at the C5 position, which can be readily derivatized or used to tune electronic properties—allows for a diverse range of chemical transformations.
This guide provides a comprehensive overview of the chemical and physical properties of 5-Amino-2-chloronicotinic acid, a detailed, field-proven synthetic protocol, and an expert analysis of its reactivity and potential applications for researchers and professionals in drug development.
Core Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. The identity and key physicochemical characteristics of 5-Amino-2-chloronicotinic acid are summarized below.
Structure and Identifiers
-
IUPAC Name: 5-amino-2-chloropyridine-3-carboxylic acid[2]
-
Synonyms: 5-Amino-2-chloro-3-pyridinecarboxylic acid[1]
-
CAS Number: 42959-39-7[3]
-
Molecular Formula: C₆H₅ClN₂O₂[1]
-
Molecular Weight: 172.57 g/mol [1]
-
Chemical Structure:
Physicochemical Data
The properties outlined in the table below are critical for experimental design, dictating choices for solvents, reaction conditions, and purification methods.
| Property | Value / Observation | Source & Rationale |
| Appearance | Solid (form not specified) | Inferred from related solid compounds.[4] |
| Melting Point | Data not available | No experimental melting point has been reported in the reviewed literature. |
| Boiling Point | Data not available | Decomposes before boiling under atmospheric pressure. |
| Solubility | Very Soluble: DMFSoluble: MethanolSparingly Soluble: Glacial Acetic AcidVery Slightly Soluble: ChloroformPractically Insoluble: Water | [1] This solubility profile is logical; the polar, aprotic solvent DMF can effectively solvate the molecule, while its insolubility in water is expected for a zwitterionic-capable molecule with significant organic character. |
| Density | 1.577 ± 0.06 g/cm³ (Predicted) | [1] |
| XLogP3 | 1.6 (Predicted) | [1] This value suggests moderate lipophilicity, relevant for predicting pharmacokinetic properties in drug discovery. |
Predicted Spectral Characteristics: An Expert Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring.
-
The proton at the C4 position would likely appear as a doublet, coupled to the proton at C6.
-
The proton at the C6 position would appear as a doublet, coupled to the proton at C4.
-
Broad signals for the carboxylic acid proton (-COOH) and the amine protons (-NH₂) would also be present, with chemical shifts highly dependent on the solvent and concentration. Based on spectra of related compounds like 5-amino-2-chloropyridine, the aromatic protons would likely fall in the δ 7.0-8.5 ppm range.[5]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the pyridine ring.
-
The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing in the δ 165-175 ppm range.[6]
-
The five aromatic carbons would appear in the region of δ 110-160 ppm. The carbons attached to the electronegative chlorine (C2) and nitrogen atoms would be further downfield.[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear indicators for the key functional groups.
-
A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid.
-
Two sharp to medium peaks are anticipated in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine group.
-
A strong, sharp absorption band around 1700-1725 cm⁻¹ will indicate the C=O stretch of the carboxylic acid carbonyl group.[8]
-
Bands in the 1550-1650 cm⁻¹ region will correspond to C=C and C=N stretching of the pyridine ring and N-H bending of the amine.
-
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 172. A characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would be a definitive feature.[9] Common fragmentation patterns would include the loss of H₂O, CO, and COOH.
Synthesis and Chemical Reactivity
The synthesis of 5-Amino-2-chloronicotinic acid can be approached through several routes. A highly plausible and efficient method involves the amination of a dichlorinated precursor, followed by hydrolysis. This approach is favored due to the availability of starting materials and the reliability of the chemical transformations.
Recommended Synthetic Workflow
The following three-step synthesis provides a robust pathway to the target molecule, starting from the commercially available 2,5-dichloronicotinic acid. The causality behind this choice is the activation of the C2 position towards nucleophilic substitution, allowing for selective amination.
Caption: Synthetic pathway for 5-Amino-2-chloronicotinic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of the methyl ester intermediate and its subsequent hydrolysis.[10]
Step 1: Esterification of 2,5-Dichloronicotinic Acid
-
Suspend 2,5-dichloronicotinic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise to the stirred suspension. Rationale: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification, and also converts the carboxylic acid to an acyl chloride, which is rapidly esterified.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2,5-dichloronicotinate as a solid, which can be used in the next step without further purification.
Step 2: Selective Amination
-
Place Methyl 2,5-dichloronicotinate (1.0 eq) in a high-pressure reaction vessel.
-
Add a solution of ammonia in 1,4-dioxane (e.g., 0.5 M, approx. 5-10 eq of NH₃).
-
Seal the vessel and heat the reaction mixture to 85-95 °C for several days (e.g., 5-9 days). Rationale: The chlorine at the C2 position is more activated towards nucleophilic aromatic substitution than the chlorine at C5 due to the electron-withdrawing effect of the adjacent ring nitrogen and the ester group. High temperature and pressure are required to drive the reaction.
-
Cool the vessel to room temperature, vent, and combine the reaction mixture.
-
Concentrate the mixture under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Methyl 2-amino-5-chloronicotinate .
Step 3: Saponification to 5-Amino-2-chloronicotinic Acid
-
Suspend Methyl 2-amino-5-chloronicotinate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, approx. 1.2-1.5 eq) and heat the mixture to reflux (approx. 60-70 °C) for 12-24 hours, until the ester is fully consumed (monitor by TLC/LC-MS).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH ~4-5 with aqueous HCl (e.g., 1 M). Rationale: This protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum to yield the final product, 5-Amino-2-chloronicotinic Acid .
Chemical Reactivity Insights
-
Nucleophilic Aromatic Substitution: The chlorine atom at the C2 position is the most reactive site for nucleophilic displacement. It can be substituted by a wide range of nucleophiles (e.g., alkoxides, amines, thiols), making this compound an excellent precursor for libraries of 2-substituted nicotinic acid derivatives.[11]
-
Amine Group Reactivity: The amino group at C5 can undergo standard reactions such as acylation, alkylation, diazotization (to form diazonium salts for further functionalization, e.g., Sandmeyer reactions), and can act as a directing group in electrophilic aromatic substitution, although the pyridine ring is generally electron-deficient.
-
Carboxylic Acid Reactivity: The carboxylic acid at C3 can be converted to esters, amides (via activation with coupling reagents like HATU or conversion to an acyl chloride), or reduced to an alcohol.
Applications in Research and Drug Development
The structural motifs present in 5-Amino-2-chloronicotinic acid are found in numerous biologically active compounds. Its utility stems from its role as a versatile intermediate. Related chloronicotinic acids are key intermediates in the synthesis of anti-inflammatory drugs (e.g., niflumic acid), antivirals, and herbicides.[12][13] The presence of the additional amino group in the target molecule provides a valuable handle for further diversification and for modulating properties like solubility, polarity, and target binding.
Potential applications include:
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The amino group can serve as a key hydrogen bond donor, while the rest of the molecule can be elaborated to occupy hydrophobic pockets of an enzyme's active site.
-
Precursor for Fused Heterocyclic Systems: The amino and carboxylic acid groups can be used in cyclization reactions to construct fused ring systems, such as pyridopyrimidines or pyridopyrazines, which are common cores in pharmacologically active agents.
-
Fragment-Based Drug Discovery: As a fragment, it presents multiple vectors for chemical elaboration, allowing for the systematic exploration of chemical space around a target protein.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Amino-2-chloronicotinic acid is not publicly available, data from closely related compounds and general laboratory safety principles dictate the necessary handling precautions.
-
Hazard Profile (Inferred): Based on the SDS for 2-chloronicotinic acid and 5-chloronicotinic acid, this compound should be treated as a potential irritant.[13][14] It may cause skin irritation, serious eye irritation, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[1] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1]
-
Spill & Disposal: In case of a spill, avoid generating dust.[14] Sweep up the solid material and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.
References
-
Amerigo Scientific. 5-Amino-2-chloronicotinic acid. [Link]
-
PubChem. 5-Amino-2-chloropyridine-3-carboxylic acid. [Link]
-
PubChem. 5-Chloronicotinic acid | C6H4ClNO2. [Link]
-
Tradeindia. 2-Chloronicotinic Acid - CAS No. 2942-59-8. [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]
-
NIST WebBook. 6-Chloronicotinic acid. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Janovsky Reaction of Nitropyridines. II. Preparation of 5-Nitronicotinic Acid and its Related Compounds [jstage.jst.go.jp]
- 3. 5-AMINO-2-CHLORO-NICOTINIC ACID | 42959-39-7 [chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 5-Amino-2-chlorobenzoic acid(89-54-3) 1H NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-Amino-2-chlorobenzoic acid(89-54-3) 13C NMR spectrum [chemicalbook.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. 6-Chloronicotinic acid [webbook.nist.gov]
- 10. 2-AMINO-5-CHLORO-NICOTINIC ACID METHYL ESTER | 50735-33-6 [chemicalbook.com]
- 11. CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate [cymitquimica.com]
- 12. 2-chloronicotinic Acid - Cas No. 2942-59-8, 99.0% Purity Hplc, White To Slight Yellow Crystalline Powder, High Quality Chemical Compound at Best Price in Lishui | Suichang Rongkai Chemical Co.,ltd. [tradeindia.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. fishersci.com [fishersci.com]
